molecular formula C20H21N3O4S B2998118 (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251623-69-4

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No. B2998118
CAS RN: 1251623-69-4
M. Wt: 399.47
InChI Key: HYUBZAMAQCLMJL-UHFFFAOYSA-N
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Description

The compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to exhibit a wide range of biological activities, including antiproliferative activity against various types of cancers and antifungal activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The structures of the newly synthesized derivatives are established by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of an electron-withdrawing substituent in the fourth position of the phenyl ring has been found to increase the activity of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .

Pharmaceutical Applications

Compounds containing 1,3,4-thiadiazine have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Anti-inflammatory Agents

Thiadiazines have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antibiotic Agents

Thiadiazines have been found to possess antibiotic properties . This makes them potentially useful in the treatment of bacterial infections.

Antituberculosis Agents

Thiadiazines have been found to possess antituberculosis properties . This makes them potentially useful in the treatment of tuberculosis.

Anticancer Agents

Thiadiazines have been found to possess anticancer properties . This makes them potentially useful in the treatment of various types of cancer.

Flavoring Agents

4′-Methylacetophenone, a compound related to the one , is used as a flavoring agent . It’s possible that the compound could have similar applications.

Intermediate in the Manufacture of Active Pharmaceutical Ingredients, Perfumes, and Cosmetics

4′-Methylacetophenone, a compound related to the one , is used as an intermediate in the manufacture of active pharmaceutical ingredients, perfumes, and cosmetics . It’s possible that the compound could have similar applications.

Safety And Hazards

While specific safety and hazard information for the compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is not available, it’s worth noting that the misuse of antibiotics has caused pathogens to become resistant to them, leading to serious health hazards .

Future Directions

Future research on 1,3,4-thiadiazole derivatives could focus on further structural modification to obtain more active compounds against phytopathogenic microorganisms . Additionally, the development of new classes of antibiotics is needed to address the issue of bacterial resistance .

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)14-23-17-4-2-3-5-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUBZAMAQCLMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

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